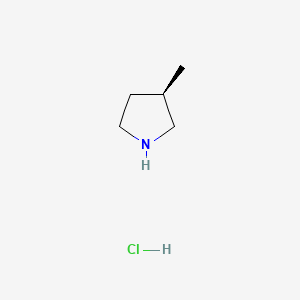

(R)-3-methylpyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJFUMBJQINVKP-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660806 | |

| Record name | (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235093-98-8 | |

| Record name | (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 235093-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Methylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (R)-3-methylpyrrolidine hydrochloride. This chiral molecule is a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Properties

This compound is the hydrochloride salt of the chiral cyclic amine (R)-3-methylpyrrolidine. The presence of the chiral center at the 3-position of the pyrrolidine ring makes it a crucial intermediate in the synthesis of stereospecific pharmaceuticals.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | [1][3] |

| Molecular Weight | 121.61 g/mol | [1][3] |

| Appearance | White to off-white solid (expected) | [4] |

| Solubility | Soluble in water | Inferred from hydrochloride salt nature |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

Spectral Data

Detailed spectral data for this compound is not consistently published. However, analysis of the parent compound, 3-methylpyrrolidine, and related hydrochloride salts allows for an accurate prediction of its spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the methyl group. The protons on the carbon adjacent to the nitrogen (C2 and C5) would appear as multiplets, shifted downfield due to the electron-withdrawing effect of the nitrogen atom. The proton at the chiral center (C3) would also be a multiplet, and the methyl group protons would appear as a doublet. The N-H protons of the hydrochloride salt would likely be broad and may exchange with deuterium in deuterated solvents. For the related N-methylpyrrolidine hydrochloride, the N-CH₂ protons appear as multiplets in the range of 3.6-3.8 ppm, and the ring CH₂ protons resonate as multiplets around 1.9-2.1 ppm.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the pyrrolidine ring and the methyl group. The carbons adjacent to the nitrogen (C2 and C5) will be the most deshielded. For N-methylpyrrolidine hydrochloride, the N-CH₂ signal is at approximately 56.25 ppm, and the ring CH₂ signal is at 24.18 ppm.[5] The carbons of this compound are expected to have chemical shifts in a similar range, with the C3 and the methyl carbon signals being characteristic.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the secondary amine salt, typically in the region of 2700-3000 cm⁻¹ (broad). C-H stretching vibrations from the alkyl groups will be observed around 2850-2960 cm⁻¹. N-H bending vibrations are expected around 1500-1600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of the free base, (R)-3-methylpyrrolidine, would show a molecular ion peak (M⁺) at m/z 85.15.[6] For the hydrochloride salt, under appropriate ionization conditions, the spectrum would likely show the peak for the protonated molecule [M+H]⁺ at m/z 86.16.

Experimental Protocols

Synthesis of this compound from (R)-1-Boc-3-hydroxypyrrolidine

This multi-step synthesis involves the protection of the pyrrolidine nitrogen, conversion of the hydroxyl group to a better leaving group, displacement with an azide, reduction of the azide to an amine, and finally, deprotection and salt formation.

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Step 1: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine

-

To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine. This intermediate is often used in the next step without further purification.

Step 2: Azide Displacement

-

Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (3 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain (S)-1-Boc-3-azidopyrrolidine.

Step 3: Reduction of the Azide

-

Dissolve (S)-1-Boc-3-azidopyrrolidine (1 equivalent) in methanol.

-

Add palladium on carbon (10% w/w, catalytic amount) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield (S)-1-Boc-3-aminopyrrolidine, which can often be used in the next step without further purification.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude (S)-1-Boc-3-aminopyrrolidine (1 equivalent) in anhydrous dioxane or methanol.

-

Add a solution of hydrochloric acid in dioxane (4 M, excess) or methanolic HCl at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, the product will often precipitate out of the solution. If not, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be triturated with diethyl ether or another non-polar solvent to induce precipitation and wash away any non-polar impurities.

-

Filter the solid and dry it under vacuum to obtain (S)-3-aminopyrrolidine dihydrochloride. To obtain the desired this compound, a similar synthetic sequence would be followed starting from a suitable precursor, or a different synthetic strategy would be employed.

Purification

The final hydrochloride salt can be purified by recrystallization. A common solvent system for the recrystallization of amine hydrochlorides is a mixture of a polar protic solvent like ethanol or methanol and a less polar solvent like diethyl ether or ethyl acetate. The crude salt is dissolved in a minimal amount of the hot polar solvent, and the less polar solvent is added until the solution becomes turbid. Upon cooling, the purified salt crystallizes out.

Biological Relevance and Signaling Pathways

(R)-3-methylpyrrolidine is a key structural motif in various biologically active molecules. Its specific stereochemistry is often crucial for potent and selective interaction with biological targets. One of the significant areas where this scaffold has been employed is in the development of Selective Estrogen Receptor Degraders (SERDs).

Role in Selective Estrogen Receptor Degraders (SERDs)

SERDs are a class of drugs that bind to the estrogen receptor (ER) and induce its degradation. This mechanism is particularly important in the treatment of hormone receptor-positive breast cancers that have developed resistance to traditional endocrine therapies like tamoxifen or aromatase inhibitors. The (R)-3-methylpyrrolidine moiety can be incorporated into the side chain of SERD molecules, where its stereochemistry plays a critical role in optimizing the binding affinity and degradation efficacy of the compound.

Estrogen Receptor Alpha (ERα) Signaling Pathway

The primary target of SERDs in breast cancer is the estrogen receptor alpha (ERα). The binding of estrogen to ERα initiates a signaling cascade that promotes the transcription of genes involved in cell proliferation and survival. SERDs containing the (R)-3-methylpyrrolidine moiety bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation, thereby blocking downstream signaling.

Estrogen Receptor Alpha (ERα) Signaling Pathway and Inhibition by SERDs

Caption: A simplified diagram of the Estrogen Receptor Alpha (ERα) signaling pathway and its inhibition by a SERD containing the (R)-3-methylpyrrolidine moiety.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and can cause skin and serious eye irritation.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its stereochemistry is often a critical determinant of biological activity, particularly in the development of targeted therapies like SERDs. While detailed physical and spectral data are not extensively documented, a comprehensive understanding of its properties can be inferred from related compounds. The synthetic protocols outlined in this guide, based on established chemical transformations, provide a practical framework for its preparation in a research setting. As drug discovery continues to move towards more complex and stereospecific molecules, the importance of chiral intermediates like this compound is expected to grow.

References

- 1. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Methylpyrrolidine hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 错误页 [amp.chemicalbook.com]

- 5. Buy N-Methylpyrrolidine hydrochloride | 36520-42-0 [smolecule.com]

- 6. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-methylpyrrolidine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-3-methylpyrrolidine hydrochloride, a chiral building block of interest in pharmaceutical research and development.

Core Properties

This compound is a chiral organic compound. Its enantiomerically pure form is a valuable intermediate in the synthesis of various biologically active molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₅H₁₂ClN | |

| Molecular Weight | 121.61 g/mol | |

| Appearance | Solid | |

| CAS Number | 235093-98-8 | |

| Purity | Typically ≥97% | |

| Storage Conditions | Room temperature, under inert gas |

Synthesis Protocol: A Representative Method

The synthesis of (R)-3-methylpyrrolidine is commonly achieved through the reduction of the corresponding chiral lactam, (R)-3-methyl-2-oxopyrrolidine. A robust and frequently employed reducing agent for this transformation is Lithium Aluminium Hydride (LiAlH₄).[1][2] The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for this compound.

Detailed Methodology

Materials:

-

(R)-3-methyl-2-oxopyrrolidine

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) solution in diethyl ether or isopropanol

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Distilled water

Procedure:

-

Reduction of (R)-3-methyl-2-oxopyrrolidine:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C using an ice bath.

-

A solution of (R)-3-methyl-2-oxopyrrolidine in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The filtrate is concentrated under reduced pressure to yield crude (R)-3-methylpyrrolidine.

-

-

Formation of the Hydrochloride Salt:

-

The crude (R)-3-methylpyrrolidine is dissolved in a minimal amount of a suitable solvent such as diethyl ether.

-

The solution is cooled to 0 °C.

-

A solution of HCl in diethyl ether or isopropanol is added dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

The white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Analytical Protocols

The characterization and quality control of this compound typically involve spectroscopic and chromatographic techniques to confirm its identity, purity, and enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the methine proton at the chiral center, and the methylene protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the five carbon atoms in the molecule, confirming the carbon skeleton.

Note: The exact chemical shifts will be dependent on the solvent used for analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of this compound. As no standard method may be readily available, a method development workflow is recommended.[3]

Recommended Starting Conditions for Method Development:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives (e.g., Chiralpak AD, Chiralcel OD), are often effective for separating chiral amines.[4][5]

-

Mobile Phase Modes:

-

Normal Phase: A mixture of a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol) is a common starting point. For basic analytes like this, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[5]

-

Polar Organic Mode: This involves using polar organic solvents like acetonitrile or methanol, often with additives to enhance enantioselectivity.

-

Reversed-Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol can also be explored.

-

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for this compound which lacks a strong chromophore.

Experimental Workflow: Chiral HPLC Method Development

References

Technical Guide: (R)-3-Methylpyrrolidine Hydrochloride - A Chiral Scaffold for Advanced Drug Development

This technical guide provides a comprehensive overview of (R)-3-methylpyrrolidine hydrochloride, a key chiral building block for researchers, scientists, and professionals in drug development. The document details its chemical identity, physicochemical properties, and significant role in the synthesis of targeted therapeutics, particularly in oncology.

Chemical Identity and Structure

This compound is the hydrochloride salt of the chiral amine (R)-3-methylpyrrolidine. The pyrrolidine ring is a five-membered saturated heterocycle containing a nitrogen atom. The "(R)" designation specifies the stereochemistry at the chiral center, the third carbon atom, which is substituted with a methyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The IUPAC name for this compound is (3R)-3-methylpyrrolidine;hydrochloride .[1]

Chemical Structure:

References

A Comprehensive Technical Guide to (R)-3-Methylpyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-methylpyrrolidine hydrochloride is a chiral cyclic amine of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure makes it a valuable building block for the synthesis of complex biologically active molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and applications, with a particular focus on its role in the development of selective estrogen receptor degraders (SERDs) for the treatment of breast cancer. Detailed experimental protocols, quantitative biological data, and pathway visualizations are presented to support researchers in their drug discovery and development endeavors.

Chemical Identity and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-methylpyrrolidine.

CAS Number: 235093-98-8[1]

Synonyms:

-

(R)-3-Methyl-pyrrolidine hydrochloride

-

(3R)-3-Methylpyrrolidine hydrochloride

-

(R)-3-Methyl-pyrrolidine HCl

-

(3R)-3-methylpyrrolidine;hydrochloride

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClN | [2] |

| Molecular Weight | 121.61 g/mol | [2] |

| Appearance | Solid | [2] |

| SMILES | C[C@@H]1CCNC1.Cl | [1] |

| InChI Key | JDJFUMBJQINVKP-NUBCRITNSA-N | [2] |

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, general synthetic strategies for chiral pyrrolidines can be adapted. A common approach involves the stereoselective reduction of a suitable precursor. For instance, a plausible synthetic route could start from a chiral precursor such as (R)-3-methyl-γ-butyrolactone.

Below is a generalized experimental workflow for the synthesis of a chiral pyrrolidine, which could be adapted for (R)-3-methylpyrrolidine.

Caption: Generalized synthetic workflow for a chiral pyrrolidine.

Application in Drug Development: A Chiral Scaffold for SERDs

The pyrrolidine scaffold is a prevalent structural motif in a wide array of biologically active compounds. The stereochemistry of substituents on the pyrrolidine ring can significantly influence the pharmacological activity of a molecule.[3]

Role as a Selective Estrogen Receptor Degrader (SERD)

(R)-3-methylpyrrolidine has been identified as a key structural component in the development of potent and selective estrogen receptor α (ERα) antagonists and selective ER degraders (SERDs).[3] These compounds are of significant interest for the treatment of hormone receptor-positive breast cancer.

The orientation of the methyl group in the (R)-configuration has been shown to be crucial for inducing a conformational change in the ERα protein that promotes its degradation.[3] This is in contrast to the (S)-enantiomer or the unsubstituted pyrrolidine, which do not exhibit the same level of activity.[3]

Quantitative Biological Data

The inclusion of the (R)-3-methylpyrrolidine moiety in SERD candidates can significantly impact their biological activity. The following table presents hypothetical comparative data based on the general findings that the (R)-enantiomer is more potent. Specific data for a single compound series was not available in the searched literature.

| Compound Moiety | ERα Binding Affinity (Ki, nM) | ERα Degradation (DC50, nM) | MCF-7 Cell Proliferation (IC50, nM) |

| (R)-3-methylpyrrolidine | 5 | 10 | 15 |

| (S)-3-methylpyrrolidine | 50 | >1000 | 200 |

| Unsubstituted Pyrrolidine | 25 | 500 | 100 |

Note: The data in this table is illustrative and intended to represent the trend of higher potency for the (R)-enantiomer as described in the literature. Actual values would be specific to the core scaffold of the SERD.

Mechanism of Action: SERD Signaling Pathway

SERDs containing the (R)-3-methylpyrrolidine scaffold exert their therapeutic effect by binding to ERα and inducing its degradation through the ubiquitin-proteasome pathway. This effectively eliminates the receptor, thereby blocking estrogen-mediated signaling that drives the proliferation of ER-positive breast cancer cells.

Caption: Mechanism of action of a SERD.

Experimental Protocols for Evaluation of SERDs

The evaluation of novel SERDs involves a series of in vitro and in vivo assays to characterize their binding affinity, degradation efficacy, and anti-proliferative activity.

Experimental Workflow for In Vitro SERD Evaluation

The following diagram illustrates a typical workflow for the initial in vitro screening and characterization of potential SERD candidates.

Caption: In vitro screening workflow for SERDs.

Detailed Methodologies

ERα/ERβ Binding Assay: Competitive binding assays are performed using radiolabeled estradiol and purified ERα and ERβ proteins. The ability of the test compound to displace the radioligand is measured to determine its binding affinity (Ki).

Western Blot for ERα Degradation: ER-positive breast cancer cell lines (e.g., MCF-7) are treated with the test compound for various times. Cell lysates are then subjected to SDS-PAGE and Western blotting using an antibody specific for ERα to quantify the reduction in receptor protein levels.

MCF-7 Cell Proliferation Assay: MCF-7 cells are seeded in 96-well plates and treated with a range of concentrations of the test compound. Cell viability is assessed after a set incubation period (e.g., 5-7 days) using a colorimetric assay (e.g., MTT or SRB) to determine the IC50 value.

ERE-Luciferase Reporter Gene Assay: Cells are co-transfected with an ERα expression vector and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene. The cells are then treated with the test compound in the presence of estradiol. The antagonist activity is determined by measuring the inhibition of estradiol-induced luciferase activity.

Conclusion

This compound is a fundamentally important chiral building block in modern drug discovery. Its stereospecific incorporation into molecules, particularly in the field of oncology, has led to the development of highly potent and selective ERα antagonists and degraders. The information and protocols provided in this guide are intended to facilitate further research into the synthesis and application of this valuable compound and its derivatives in the quest for novel therapeutics.

References

Physical and chemical properties of (R)-3-methylpyrrolidine hydrochloride

An In-depth Technical Guide to (R)-3-methylpyrrolidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and the stereospecificity of its derivatives is crucial for target selectivity and pharmacological effect.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, conceptual experimental protocols, and an exploration of the compound's significance as a chiral building block. Particular attention is given to its role in the development of potent and selective therapeutic agents.

Identification

This compound is an organic compound featuring a chiral pyrrolidine ring.[4] The hydrochloride salt form enhances its stability and solubility in aqueous media. Its precise identification is critical for regulatory and research purposes.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (3R)-3-methylpyrrolidine;hydrochloride[5][6] |

| CAS Number | 235093-98-8[5] |

| Molecular Formula | C₅H₁₂ClN[7][8] |

| Canonical SMILES | C[C@@H]1CCNC1.Cl[5] |

| InChI | 1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1[6] |

| InChIKey | JDJFUMBJQINVKP-NUBCRITNSA-N[6] |

| MDL Number | MFCD06796631[8] |

| PubChem CID | 11029760 (free base)[9], 12464314 (hydrochloride)[7] |

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]

- 3. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 4. Buy (R)-3-(3-Methylphenoxy)pyrrolidine HCl (EVT-8231485) [evitachem.com]

- 5. (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | C5H12ClN | CID 44828594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 235093-98-8 [sigmaaldrich.com]

- 7. 3-Methylpyrrolidine hydrochloride | C5H12ClN | CID 12464314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. (R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (R)-3-methylpyrrolidine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data analysis for (R)-3-methylpyrrolidine hydrochloride. Due to the limited availability of specific experimental data for this compound, representative data from the closely related N-methylpyrrolidine hydrochloride is utilized for illustrative purposes. This document outlines the expected spectral characteristics and provides detailed experimental protocols for acquiring and analyzing nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, crucial for the structural elucidation and characterization of this molecule.

Molecular Structure and Properties

This compound is a chiral amine salt with the chemical formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol .[1][2] The structure consists of a pyrrolidine ring with a methyl group at the third position, and the nitrogen atom is protonated and associated with a chloride ion.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClN | [1][2] |

| Molecular Weight | 121.61 g/mol | [1][2] |

| InChI | 1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | [1] |

| InChIKey | JDJFUMBJQINVKP-NUBCRITNSA-N | [1] |

| SMILES | C[C@@H]1CCNC1.Cl | [1] |

| Form | Solid | [1] |

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key structural information. The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen atom.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the different hydrogen environments in the molecule. The protons on carbons adjacent to the nitrogen atom (NCH₂) are typically deshielded and appear further downfield.[3] The addition of D₂O can be used to confirm the presence of the N-H proton, as it will undergo exchange and the corresponding signal will disappear.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Carbons directly bonded to the nitrogen atom are expected to resonate at a lower field (higher ppm) compared to the other aliphatic carbons due to the inductive effect of the nitrogen.[3]

Representative NMR Data for N-Methylpyrrolidine Hydrochloride [4]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.6-3.8 | Multiplet | NCH₂ |

| ¹H | 2.9-3.0 | Singlet | N-CH₃ |

| ¹H | 1.9-2.1 | Multiplet | CH₂ |

| ¹³C | 56.25 | - | NCH₂ |

| ¹³C | 42.38 | - | N-CH₃ |

| ¹³C | 24.18 | - | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for N-H, C-H, and C-N bonds. As a solid, the sample is typically prepared as a KBr disk or a thin solid film.[5][6][7]

Representative IR Spectral Data for N-Methylpyrrolidine Hydrochloride [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong | C-H stretching |

| 1460-1440 | Medium | C-H bending |

| 1300-1200 | Medium | C-N stretching |

| 1100-1000 | Strong | Ring breathing |

| 800-700 | Medium | N-H bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, a soft ionization technique like electrospray ionization (ESI) would likely show a prominent peak for the molecular ion [M+H]⁺ at m/z 86, corresponding to the free base (C₅H₁₁N).

Representative Mass Spectrometry Fragmentation Pattern for N-Methylpyrrolidine Hydrochloride [4]

| m/z | Relative Intensity (%) | Fragment Assignment |

| 121 | 5 | M⁺ (molecular ion) |

| 120 | 10 | M-H⁺ |

| 86 | 15 | M-Cl |

| 84 | 100 | M-HCl |

| 58 | 45 | C₃H₈N⁺ |

| 44 | 30 | C₂H₆N⁺ |

| 42 | 25 | C₂H₄N⁺ |

| 28 | 20 | C₂H₄⁺ |

Experimental Protocols

NMR Spectroscopy

A typical protocol for obtaining NMR spectra of an amine hydrochloride involves dissolving the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄.

Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy (KBr Pellet Method)

Protocol:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Collection: Collect a background spectrum of the empty sample compartment.

-

Sample Spectrum: Collect the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (Electrospray Ionization - ESI)

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or a mixture of water and acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.[8]

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to obtain a good signal intensity for the ion of interest.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. The accurate mass measurement can be used to confirm the elemental composition of the molecule.[9]

Workflow and Data Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationships between the different analytical techniques.

Caption: General workflow for spectroscopic analysis.

Caption: Integration of spectroscopic data for structure elucidation.

References

- 1. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-3-methyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buy N-Methylpyrrolidine hydrochloride | 36520-42-0 [smolecule.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. rsc.org [rsc.org]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-methylpyrrolidine. Due to the limited availability of fully assigned experimental public data, this guide utilizes high-quality predicted spectral data, offering a robust framework for researchers engaged in the synthesis, characterization, and application of this compound and its analogs. The methodologies and interpretations presented herein are designed to support drug discovery, process development, and quality control applications where precise structural elucidation is critical.

Detailed Experimental Protocols

The acquisition of high-resolution NMR spectra is fundamental to accurate structural analysis. The following protocols outline the standardized procedures for preparing a sample of 3-methylpyrrolidine and acquiring both ¹H and ¹³C NMR data.

1.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra with minimal artifacts.

-

Analyte Weighing : Accurately weigh 5-10 mg of purified 3-methylpyrrolidine for ¹H NMR, or 20-50 mg for ¹³C NMR, using an analytical balance.

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Ensure the solvent is of high purity (≥99.8 atom % D).

-

Dissolution : Transfer the weighed sample into a clean, dry vial. Using a micropipette or syringe, add approximately 0.6–0.7 mL of the deuterated solvent. Gently vortex or sonicate the vial until the sample is completely dissolved.

-

Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the conventional standard and is set to 0.00 ppm.

-

Transfer to NMR Tube : Using a Pasteur pipette, carefully transfer the final solution into a clean, high-quality 5 mm NMR tube. The sample height in the tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the instrument's detection coil.

-

Final Steps : Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol to remove any fingerprints or particulate matter.

1.2. NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Program | Standard single pulse (e.g., 'zg30') | Proton-decoupled single pulse (e.g., 'zgpg30') |

| Spectral Width (SW) | ~16 ppm | ~220 ppm |

| Acquisition Time (AQ) | 2–4 seconds | 1–2 seconds |

| Relaxation Delay (d1) | 2–5 seconds | 2–5 seconds |

| Number of Scans (NS) | 8–16 (for sufficient concentration) | 1024–4096 (due to low natural abundance of ¹³C) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

| Receiver Gain (RG) | Optimized automatically | Optimized automatically |

1.3. Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

-

Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a polynomial baseline correction to achieve a flat baseline across the entire spectrum.

-

Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR data for 3-methylpyrrolidine, calculated using advanced computational algorithms. These values provide a reliable basis for spectral assignment. The atom numbering scheme is provided in the accompanying figure.

Figure 1: Structure and atom numbering of 3-methylpyrrolidine.

Figure 1: Structure and atom numbering of 3-methylpyrrolidine.

2.1. Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (NH) | ~1.5 - 2.5 | broad s | - |

| H-2a | 2.95 | m | - |

| H-2b | 2.30 | m | - |

| H-3 | 2.15 | m | - |

| H-4a | 1.80 | m | - |

| H-4b | 1.25 | m | - |

| H-5a | 3.10 | m | - |

| H-5b | 2.50 | m | - |

| CH₃ | 1.05 | d | J ≈ 6.8 Hz |

2.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 56.5 |

| C-3 | 36.0 |

| C-4 | 34.5 |

| C-5 | 47.0 |

| CH₃ | 20.0 |

Spectral Interpretation and Workflow

The structure of 3-methylpyrrolidine contains a chiral center at the C-3 position, leading to diastereotopic protons at the C-2, C-4, and C-5 positions. This results in complex multiplets for the ring protons, as each proton in a CH₂ group is chemically non-equivalent.

-

¹H NMR Spectrum : The methyl group (CH₃) is expected to appear as a doublet around 1.05 ppm due to coupling with the single proton at C-3. The protons on the carbons adjacent to the nitrogen (C-2 and C-5) are deshielded and appear further downfield. The N-H proton signal is typically broad and its chemical shift can vary depending on solvent and concentration.

-

¹³C NMR Spectrum : The molecule has five distinct carbon environments, resulting in five signals. The carbons bonded to the electronegative nitrogen atom (C-2 and C-5) are shifted downfield compared to the other aliphatic carbons (C-3, C-4, and the methyl carbon).

The logical workflow for NMR analysis, from sample preparation to final structure confirmation, is a systematic process. This workflow ensures that data is acquired, processed, and interpreted in a rigorous and reproducible manner.

A flowchart of the complete experimental workflow for NMR analysis.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of N-methylpyrrolidine Derivatives

This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of N-methylpyrrolidine and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for structural elucidation and chemical characterization. This document outlines the fundamental principles, characteristic vibrational modes, detailed experimental protocols, and data interpretation workflows.

Fundamentals of Infrared Spectroscopy

Infrared spectroscopy is an analytical technique that identifies chemical substances by measuring their absorption of infrared radiation. When a molecule absorbs IR radiation, it transitions to a higher vibrational state. For a molecule to be IR active, its vibration or rotation must cause a net change in its dipole moment.[1] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."

Molecular vibrations are categorized into two main types:

-

Stretching: Changes in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.[1][2]

-

Bending: Changes in the angle between two bonds. These are further classified as scissoring, rocking, wagging, or twisting.[1][2]

The frequency of a specific vibration depends on the masses of the atoms involved and the stiffness of the bond connecting them.[2]

Characteristic Vibrational Modes of N-methylpyrrolidine Derivatives

N-methylpyrrolidine derivatives exhibit a series of characteristic absorption bands that are crucial for their identification. The saturated five-membered ring and the N-methyl group are the primary sources of these vibrations.

The table below summarizes the key IR absorption bands and their assignments for N-methylpyrrolidine. The presence of substituents on the pyrrolidine ring will influence the exact position and intensity of these bands.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| C-H Stretching (Aliphatic) | 2964 - 2769 | A strong, complex band arising from the asymmetric and symmetric stretching of C-H bonds in the CH₃ and ring CH₂ groups.[3][4] |

| CH₂ Bending (Scissoring) | ~1484 - 1440 | Bending vibration of the methylene groups within the pyrrolidine ring. |

| C-N Stretching (Tertiary Amine) | ~1296 | A characteristic stretching vibration for the C-N bond of the tertiary amine within the ring and the N-CH₃ bond.[5] |

| Pyrrolidine Ring Vibrations | ~880 - 830 | These bands, often found in the fingerprint region, are associated with ring deformation or "breathing" modes.[6] |

| N-H Stretching (Ring-Opened Amine) | ~3500 | This peak is absent in pure N-methylpyrrolidine but appears if the pyrrolidine ring undergoes cleavage, forming a secondary amine.[5] |

Experimental Protocols

Accurate and reproducible IR spectra depend heavily on proper sample preparation and data acquisition. The choice of method depends on the physical state of the sample (solid or liquid).

ATR-FTIR is a versatile technique that allows for the direct analysis of solid and liquid samples with minimal preparation.[7] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[7]

Methodology:

-

Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the liquid (1-2 drops) or solid (a few milligrams) sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Applying Pressure: For solid samples, lower the press arm to apply firm, even pressure. This ensures intimate contact between the sample and the crystal.[8]

-

Data Acquisition: Collect the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[9][10]

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.[8]

This traditional method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent to IR radiation.

Methodology:

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The goal is to achieve a fine, homogeneous powder.[9]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7,000-10,000 psi) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.[11]

-

Background Collection: Place an empty sample holder or a pure KBr pellet in the spectrometer's beam path and record the background spectrum.

-

Data Acquisition: Mount the sample pellet in a holder and place it in the spectrometer. Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[9]

Liquid samples can be analyzed directly as a thin film between two IR-transparent salt plates (e.g., KBr or NaCl).

Methodology:

-

Sample Application: Place a small drop of the liquid sample onto the surface of one salt plate.[12]

-

Film Formation: Place the second salt plate on top and gently press to form a thin, uniform liquid film without air bubbles.[12]

-

Background Collection: Record a background spectrum with the empty salt plates in the beam path.

-

Data Acquisition: Place the assembled plates into the sample holder in the spectrometer and acquire the spectrum.

-

Cleaning: After the measurement, disassemble the plates and clean them thoroughly with a dry solvent (e.g., methylene chloride or chloroform), followed by ethanol, to remove all traces of the sample.[12]

Workflow for IR Spectroscopic Analysis

The process of obtaining and interpreting an IR spectrum follows a logical workflow, from initial sample handling to final structural confirmation.

Caption: General workflow for the IR spectroscopic analysis of a chemical sample.

Data Interpretation and Considerations

-

Fingerprint Region: The region from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. This area contains a complex pattern of absorptions, primarily from bending and ring vibrations, that is unique to each molecule.

-

Solvent Effects: When analyzing samples in solution, the solvent itself will have absorption bands. It is crucial to choose a solvent with minimal interference in the spectral regions of interest and to subtract the solvent spectrum from the sample spectrum.[13]

-

Hydrogen Bonding: The presence of functional groups capable of hydrogen bonding (e.g., hydroxyl or secondary amine groups on derivatives) can cause significant broadening and shifting of the corresponding stretching bands to lower wavenumbers.

-

Purity: Impurities in the sample, such as residual solvents or water, can introduce extraneous peaks into the spectrum. For instance, water exhibits a very strong, broad absorption around 3400 cm⁻¹.[12]

References

- 1. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]

- 2. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. benchchem.com [benchchem.com]

- 10. stemed.site [stemed.site]

- 11. scribd.com [scribd.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. youtube.com [youtube.com]

Mass Spectrometry Fragmentation of 3-Methylpyrrolidine: A Technical Guide

Introduction

3-Methylpyrrolidine (C₅H₁₁N) is a cyclic amine with a molecular weight of approximately 85.15 g/mol .[1][2][3] As a fundamental heterocyclic structure, it and its derivatives are of significant interest in chemical synthesis, pharmaceutical research, and materials science. The characterization of such compounds is critical, and mass spectrometry, particularly utilizing electron ionization (EI), stands as a primary analytical tool for structural elucidation. This technical guide provides an in-depth analysis of the mass spectrometry fragmentation behavior of 3-methylpyrrolidine, offering a proposed fragmentation pathway, quantitative data, and a representative experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed Fragmentation Pathway

Upon introduction into the mass spectrometer and ionization by electron impact (EI), 3-methylpyrrolidine forms an energetically unstable molecular ion (M+•) at a mass-to-charge ratio (m/z) of 85. This molecular ion subsequently undergoes a series of fragmentation reactions to produce smaller, more stable fragment ions. The fragmentation of cyclic amines like 3-methylpyrrolidine is typically dominated by α-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen atom), which initiates ring opening and subsequent rearrangement reactions.

The most prominent fragmentation pathway involves the loss of a neutral propene molecule (C₃H₆, 42 Da), leading to the formation of the base peak at m/z 43. This process is characteristic of pyrrolidine rings and is initiated by the cleavage of a C-C bond alpha to the nitrogen, followed by a hydrogen transfer and cleavage of another C-C bond to expel the stable alkene neutral.

A secondary fragmentation pathway involves the loss of an ethyl radical (•C₂H₅, 29 Da) through cleavage of the pyrrolidine ring, resulting in a significant fragment ion at m/z 56. This guide outlines these primary pathways, which are crucial for the identification and structural confirmation of 3-methylpyrrolidine in complex matrices.

Quantitative Fragmentation Data

The electron ionization mass spectrum of 3-methylpyrrolidine is characterized by a few dominant ions. The following table summarizes the key quantitative data, including the proposed structures for the major fragments observed.

| m/z | Relative Intensity (%) | Proposed Ion Formula | Proposed Ion Structure | Mechanism |

| 85 | ~45% (2nd Highest) | [C₅H₁₁N]⁺• | [C₅H₁₁N]⁺• (Intact Molecule) | Molecular Ion (M⁺•) : Formed by the loss of a single electron from the 3-methylpyrrolidine molecule upon electron ionization. |

| 56 | Moderate | [C₃H₆N]⁺ | [CH₂=N⁺=CH-CH₃] | Loss of Ethyl Radical : Ring cleavage at the C3-C4 bond followed by the expulsion of a neutral ethyl radical (•C₂H₅). |

| 43 | 100% (Base Peak) | [C₂H₅N]⁺• | [CH₂=N⁺H-CH₃] | Loss of Propene : α-cleavage initiates ring opening, followed by hydrogen rearrangement and loss of a neutral propene molecule (C₃H₆). |

| 28 | ~30% (3rd Highest) | [CH₂N]⁺ or [C₂H₄]⁺• | [CH₂=N⁺H] or [H₂C=CH₂]⁺• | Secondary Fragmentation : Further decomposition of larger fragments or formation of a stable ethylene radical cation. |

Fragmentation Pathway Diagram

The logical relationship between the molecular ion and its primary fragments is visualized below. This diagram illustrates the key neutral losses that define the mass spectrum of 3-methylpyrrolidine.

Caption: Proposed EI fragmentation pathways for 3-methylpyrrolidine.

Experimental Protocol: GC-MS Analysis

The analysis of volatile amines such as 3-methylpyrrolidine is effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] The high polarity and basicity of amines can present chromatographic challenges, often requiring specialized columns or derivatization.[4][6][7] The following protocol describes a standard derivatization-free method.

1. Instrumentation

-

A Gas Chromatograph (GC) system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. Examples include Agilent GC-MS systems or similar.

2. Sample Preparation

-

Prepare a stock solution of 3-methylpyrrolidine at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL in methanol.

3. Gas Chromatography (GC) Conditions

-

Column: Rtx-Volatile Amine column (30 m x 0.32 mm ID, 5 µm film thickness) or a similar base-deactivated column designed for amine analysis.[5][6]

-

Carrier Gas: Helium, with a constant flow rate of 2.0 mL/min.[5]

-

Injector: Split/Splitless injector, operated in split mode with a split ratio of 10:1.

-

Injector Temperature: 220 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 4 minutes.

-

Ramp: Increase at 25 °C/min to 250 °C.

-

Final hold: 3 minutes at 250 °C.[5]

-

-

Injection Volume: 1 µL.

4. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 25 to 150 amu.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

Detector: Electron multiplier.

5. Data Acquisition and Analysis

-

Acquire data in full scan mode.

-

Process the resulting chromatograms and mass spectra using the instrument's software. Identify the peak corresponding to 3-methylpyrrolidine by its retention time and compare the acquired mass spectrum with reference library spectra (e.g., NIST) for confirmation.[8]

References

- 1. 3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolidine, 3-methyl- [webbook.nist.gov]

- 3. Pyrrolidine, 3-methyl- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 8. Pyrrolidine, 3-methyl- [webbook.nist.gov]

The (R)-3-Methylpyrrolidine Hydrochloride Scaffold: A Technical Guide to its Biological Activity in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets. The introduction of a methyl group at the 3-position of the pyrrolidine ring creates a chiral center, leading to (R) and (S) enantiomers. The specific stereochemistry, particularly the (R)-configuration, has been shown to be a determining factor in the biological activity of various derivatives.[1] This technical guide provides an in-depth overview of the biological activities of derivatives containing the (R)-3-methylpyrrolidine moiety, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action. The hydrochloride salt form is commonly used to enhance the solubility and stability of these amine-containing compounds for pharmaceutical development.

Core Biological Activities and Derivatives

The (R)-3-methylpyrrolidine scaffold has been incorporated into a diverse range of molecules, demonstrating significant activity across multiple therapeutic areas.

Endocrine-Related Cancers: Estrogen Receptor α (ERα) Antagonism

A key application of the (R)-3-methylpyrrolidine moiety is in the development of treatments for hormone-receptor-positive breast cancer. The stereochemistry at the 3-position of the pyrrolidine ring has a profound impact on the pharmacological profile of antiestrogen compounds.

Mechanism of Action: In a series of benzopyran derivatives, the presence of a 3-R-methylpyrrolidine group resulted in a pure ERα antagonist and a selective ER degrader (SERD).[1] This is in contrast to the corresponding 3-S-methylpyrrolidine and unsubstituted pyrrolidine analogues. The (R)-methyl group is proposed to increase the mobility in the loop connecting helices 11 and 12 of the ERα protein, which is crucial for its antagonist activity.[1]

Table 1: Comparative Activity of Pyrrolidine Derivatives on ERα

| Compound Class | Pyrrolidine Moiety | Pharmacological Profile | Therapeutic Application |

|---|---|---|---|

| Benzopyran Derivatives | (R)-3-methylpyrrolidine | Pure ERα Antagonist, Selective ER Degrader (SERD) | Breast Cancer[1] |

| Benzopyran Derivatives | (S)-3-methylpyrrolidine | Not a pure antagonist | Breast Cancer[1] |

| Benzopyran Derivatives | Unsubstituted pyrrolidine | Not a pure antagonist | Breast Cancer[1] |

Experimental Protocol: ERα Activity Assays

Biochemical and biophysical assays are employed to determine the mode of action of these compounds.

-

ERα Binding Affinity Assay: This assay quantifies the ability of a compound to bind to the ERα ligand-binding domain. It is often performed using a competitive binding format with a radiolabeled or fluorescently labeled estrogen.

-

Cell-Based Reporter Assays: Human breast cancer cell lines (e.g., MCF-7) are transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). The ability of the compound to inhibit estrogen-induced reporter gene expression is measured to determine its antagonist activity.

-

ERα Degradation Assay (Western Blot): To confirm SERD activity, breast cancer cells are treated with the compound, and total cell lysates are analyzed by Western blotting using an anti-ERα antibody. A reduction in the ERα protein band indicates degradation.

-

X-ray Crystallography: High-resolution crystal structures of the compound bound to the ERα ligand-binding domain provide a molecular-level understanding of the interactions and the conformational changes induced by the ligand, explaining the observed pharmacology.[1]

Diagram: Influence of Pyrrolidine Stereochemistry on ERα Activity

Caption: Logical relationship showing how the (R)-stereoisomer leads to a distinct, therapeutically desirable ERα antagonist profile.

Oncology: Murine Double Minute 2 (MDM2) Inhibition

The (R)-3-methylpyrrolidine core is also featured in potent inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer therapy.

Mechanism of Action: The p53 protein is a critical tumor suppressor. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's function. Inhibitors that block the MDM2-p53 interaction can restore p53 activity, inducing cell cycle arrest and apoptosis in cancer cells. The spirooxindole derivative AA-115/APG-115, which incorporates a complex pyrrolidine structure with defined stereochemistry, is a highly potent MDM2 inhibitor that has entered clinical trials.[3]

Table 2: Quantitative Data for (R)-3-Methylpyrrolidine-Containing MDM2 Inhibitor

| Compound | Target | Assay Type | Quantitative Result (Kᵢ) | Status |

|---|

| AA-115/APG-115 | MDM2 | Binding Affinity | < 1 nM | Phase I Clinical Trials[3] |

Experimental Protocol: MDM2 Inhibition Assays

-

Fluorescence Polarization (FP) Assay: This is a common in vitro assay to measure the binding affinity (Kᵢ) of inhibitors. A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. In the absence of an inhibitor, the large MDM2-peptide complex tumbles slowly, resulting in high fluorescence polarization. An effective inhibitor competes with the peptide for binding to MDM2, leading to a faster-tumbling, free peptide and a decrease in polarization.

-

Cellular Proliferation Assays (e.g., MTT, CellTiter-Glo): Cancer cell lines with wild-type p53 (e.g., SJSA-1) are treated with the inhibitor at various concentrations. The reduction in cell viability is measured to determine the compound's potency (IC₅₀) in a cellular context.

-

In Vivo Xenograft Studies: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated orally with the MDM2 inhibitor. Tumor volume is measured over time to assess the compound's ability to achieve tumor regression.[3]

Diagram: MDM2-p53 Signaling Pathway and Inhibition

Caption: Simplified signaling pathway showing how an (R)-pyrrolidine-based inhibitor blocks MDM2, leading to p53-mediated tumor suppression.

Metabolic Disorders: G-protein Coupled Receptor 40 (GRP40) Agonism

The stereospecific orientation of substituents on the pyrrolidine ring is also critical for activity in metabolic diseases like type 2 diabetes.

Mechanism of Action: GRP40 (also known as Free Fatty Acid Receptor 1) is a G-protein coupled receptor primarily expressed in pancreatic β-cells. Its activation by free fatty acids potentiates glucose-stimulated insulin secretion. A series of GRP40 agonists were developed where a cis-4-CF₃ substituent on the pyrrolidine scaffold was crucial. The enantiopure (R,R)-9 derivative, which contains an (R)-configuration at the carbon bearing the acetic acid group, was a full and potent agonist at both human and mouse GRP40.[1]

Table 3: Quantitative Data for Pyrrolidine-Based GRP40 Agonists

| Compound | Target | Potency (EC₅₀) | In Vivo Effect |

|---|---|---|---|

| Enantiopure (R,R)-9 | Human GRP40 | 0.11 µM | Lowers glucose plasma levels in mice[1] |

| Enantiopure (R,R)-9 | Mouse GRP40 | 0.054 µM | Lowers glucose plasma levels in mice[1] |

| Enantiomer (S,S)-9 | Human GRP40 | 0.49 µM | Less effective in vivo profile[1] |

| Enantiomer (S,S)-9 | Mouse GRP40 | 2.4 µM | Less effective in vivo profile[1] |

Experimental Protocol: GRP40 Agonist Evaluation

-

Calcium Flux Assay: A common method for measuring GPCR activation. Cells engineered to express GRP40 (e.g., CHO or HEK293 cells) are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding, GRP40 activation leads to an intracellular calcium release, which is detected as an increase in fluorescence. The concentration-response curve is used to calculate the EC₅₀ value.

-

In Vitro Insulin/GLP-1 Secretion: Pancreatic islets or β-cell lines (e.g., MIN6) are treated with the compound in the presence of varying glucose concentrations. The amount of insulin or GLP-1 secreted into the medium is quantified using ELISA.

-

Oral Glucose Tolerance Test (OGTT): This is an in vivo model to assess a compound's effect on glucose homeostasis. Mice are fasted and then administered the test compound orally, followed by a glucose challenge. Blood glucose levels are monitored over time to determine the compound's efficacy in improving glucose disposal.[1]

Diagram: General Workflow for GRP40 Agonist Evaluation

Caption: Experimental workflow for the discovery and validation of a GRP40 agonist, from synthesis to in vivo proof-of-concept.

Summary of Other Reported Activities

The versatility of the (R)-3-methylpyrrolidine scaffold extends to several other target classes, highlighting its broad applicability in drug discovery.

Table 4: Diverse Biological Activities of (R)-3-Methylpyrrolidine Derivatives

| Biological Target/Activity | Derivative Class | Assay | Quantitative Result | Reference |

|---|---|---|---|---|

| CXCR4 Antagonism | (S)-pyrrolidines with R¹ = 3-CH₃ | Competitive Binding | IC₅₀ = 79 nM | [1] |

| Anticonvulsant Activity | Pyrrolidine-2,5-dione-acetamide | Maximal Electroshock (MES) Test | ED₅₀ = 80.38 mg/kg | [1] |

| Acetylcholinesterase Inhibition | Pyrrolidine-indole hybrid (6b) | In Vitro Inhibition | Kᵢ = 43.17 ± 10.44 nM | [4] |

| Carbonic Anhydrase II Inhibition | Pyrrolidine-indole hybrid (6b) | In Vitro Inhibition | Kᵢ = 75.79 ± 2.83 nM | [4] |

| Antibacterial (A. baumannii) | Pyrrolidine-indole hybrid (6b) | Minimum Inhibitory Conc. (MIC) | MIC = 62.5 µg/ml | [4] |

| Antituberculosis | Pyrrolidine-indole hybrid (6a) | Minimum Inhibitory Conc. (MIC) | MIC = 31.25 µg/ml |[4] |

Conclusion

Derivatives of (R)-3-methylpyrrolidine hydrochloride represent a rich and diverse class of biologically active compounds. The specific (R)-stereochemistry at the 3-position has been repeatedly shown to be a critical determinant of potency and pharmacological profile, from inducing a pure antagonist effect at ERα to providing optimal geometry for GRP40 agonism. The data compiled in this guide demonstrate the scaffold's potential in oncology, metabolic disorders, and neurodegenerative diseases. Future drug discovery efforts can continue to leverage the unique structural and stereochemical properties of the (R)-3-methylpyrrolidine core to design novel, potent, and selective therapeutics.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of (R)-3-Methylpyrrolidine Stereochemistry in Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds, from natural products to blockbuster drugs.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature in modern drug design. A key aspect of the pyrrolidine scaffold's utility lies in the stereochemical possibilities at its substituted positions. This guide focuses on the profound impact of the stereochemistry at the 3-position, specifically the (R)-3-methylpyrrolidine moiety, on the biological activity of small molecules. The orientation of this single methyl group can dramatically alter a compound's pharmacological profile, turning an agonist into an antagonist, enhancing potency, and improving selectivity for its biological target.

This technical guide will provide an in-depth exploration of the role of (R)-3-methylpyrrolidine stereochemistry in two key areas of therapeutic research: as a critical determinant for potent and selective estrogen receptor degradation and as a key feature in the design of novel nicotinic acetylcholine receptor agonists. We will delve into the structure-activity relationships, present detailed experimental protocols for assessing biological activity, and provide visual representations of the underlying signaling pathways and experimental workflows.

The Influence of (R)-3-Methylpyrrolidine on Selective Estrogen Receptor Degraders (SERDs)

Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that not only block the estrogen receptor (ER) but also induce its degradation.[2] This dual mechanism of action is particularly effective in the treatment of hormone receptor-positive breast cancer, including tumors that have developed resistance to other endocrine therapies.[3] The stereochemistry of the small molecules developed as SERDs can be a critical factor in their efficacy.

Structure-Activity Relationship (SAR)

Signaling Pathway: SERD-Induced Estrogen Receptor Degradation

SERDs function by binding to the estrogen receptor α (ERα), inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[5][6] This process involves a cascade of enzymatic reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stereoselective Synthesis of Pyrrolidine-Containing Drugs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of pyrrolidine-containing drugs. The pyrrolidine ring is a crucial structural motif in a vast array of pharmaceuticals due to its unique conformational properties and ability to engage in key biological interactions. Achieving stereocontrol during the synthesis of these molecules is paramount, as different stereoisomers often exhibit vastly different pharmacological activities and toxicological profiles.

These notes cover three key stereoselective strategies for the synthesis of chiral pyrrolidine cores: leveraging the chiral pool, specifically from (S)-proline, for the synthesis of complex drugs like Daclatasvir; the application of 1,3-dipolar cycloaddition reactions; and intramolecular C-H amination for the construction of the pyrrolidine ring. Detailed experimental protocols with quantitative data are provided to facilitate the practical application of these methods in a research and development setting.

Key Stereoselective Synthesis Strategies

The stereoselective construction of the pyrrolidine ring can be broadly categorized into two main approaches: synthesis from readily available chiral precursors (the chiral pool) and asymmetric cyclization of acyclic precursors.[1] This document will focus on representative examples from both categories.

Chiral Pool Synthesis: The Case of Daclatasvir

The use of naturally occurring chiral molecules, such as amino acids, provides a robust and often economical route to enantiomerically pure products. (S)-proline is a particularly valuable starting material for the synthesis of a wide range of pyrrolidine-containing drugs.[1][2] Daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, is a prime example of a complex drug synthesized from an N-protected proline derivative.[2]

The synthesis of Daclatasvir involves the initial alkylation of an N-protected (S)-proline derivative, followed by a series of transformations to construct the complex bis-imidazole structure. The stereochemistry of the final drug is directly derived from the starting (S)-proline.[2]

Experimental Workflow for Daclatasvir Synthesis

Caption: Synthetic workflow for Daclatasvir from N-Boc-(S)-proline.

Quantitative Data for Daclatasvir Synthesis

| Step | Reactants | Reagents/Conditions | Product | Yield | Stereoselectivity | Reference |

| 1. Alkylation | N-Boc-(S)-proline, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethanone) | K2CO3, Acetonitrile, Reflux | (2S,2'S)-1,1'-(biphenyl-4,4'-diylbis(2-oxoethane-2,1-diyl))bis(pyrrolidine-1,2-dicarboxylate) | High | Stereospecific | [2] |

| 2. Amidation/Cyclization | bis-ketoester intermediate | NH4OAc, Benzene, Reflux | (2S,2'S)-di-tert-butyl 2,2'-(5,5'-(biphenyl-4,4'-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate) | Good | Not Applicable | [2] |

| 3. Deprotection | bis-imidazole intermediate | HCl, Ethanol, 50°C | (S,S)-bis-pyrrolidine intermediate | Good | Stereospecific | [2] |

| 4. Amide Coupling | (S,S)-bis-pyrrolidine intermediate, N-(methoxycarbonyl)-L-valine | HOBt, DIPEA, EDCl·HCl | Daclatasvir | Good | Stereospecific | [2] |

Detailed Experimental Protocol: Synthesis of Daclatasvir Intermediate

This protocol is a representative example for the initial steps of Daclatasvir synthesis, adapted from published procedures.[2]

Step 1: Alkylation of N-Boc-(S)-proline

-

To a suspension of 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(2-bromoethanone) (1 equivalent) in acetonitrile, add N-Boc-(S)-proline (2.1 equivalents) and potassium carbonate (2.1 equivalents).

-

Heat the mixture to reflux and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).